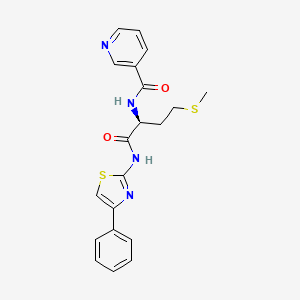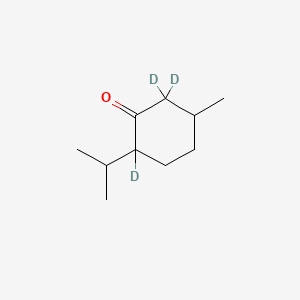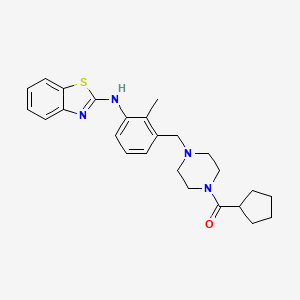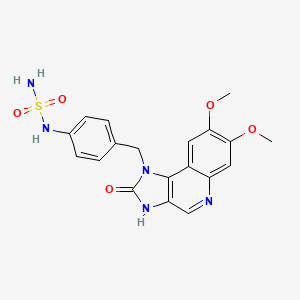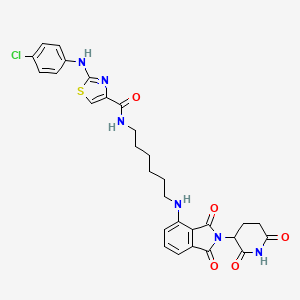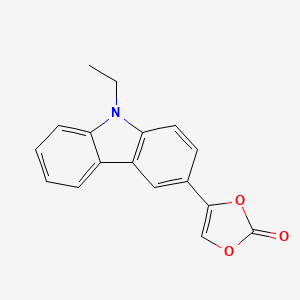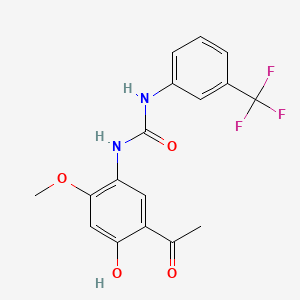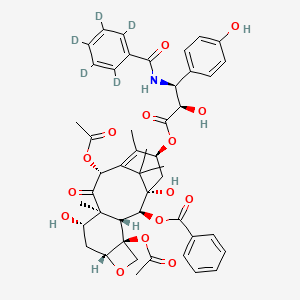
3'-p-Hydroxy Paclitaxel-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-p-Hydroxy Paclitaxel-d5: is a deuterium-labeled derivative of 3’-p-Hydroxy Paclitaxel. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of 3’-p-Hydroxy Paclitaxel-d5 is C47H46D5NO15, and it has a molecular weight of 874.94 . This compound is particularly valuable in proteomics research and other applications where precise quantification is essential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-p-Hydroxy Paclitaxel-d5 involves the incorporation of deuterium atoms into the 3’-p-Hydroxy Paclitaxel molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, and selective deuteration .
Industrial Production Methods: Industrial production of 3’-p-Hydroxy Paclitaxel-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions: 3’-p-Hydroxy Paclitaxel-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-p-Hydroxy Paclitaxel-d5 can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3’-p-Hydroxy Paclitaxel-d5 is used as a tracer in various analytical techniques, including mass spectrometry. Its stable isotope labeling allows for precise quantification and analysis of chemical reactions and pathways .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of paclitaxel derivatives. It helps in understanding the biological pathways and interactions of these compounds within living organisms .
Medicine: In medicine, 3’-p-Hydroxy Paclitaxel-d5 is used in the development and testing of new drugs. Its stable isotope labeling provides valuable insights into the drug’s behavior, efficacy, and safety .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its precise labeling helps in quality control and ensures the consistency of the final products .
Mecanismo De Acción
The mechanism of action of 3’-p-Hydroxy Paclitaxel-d5 is similar to that of paclitaxel. Paclitaxel interferes with the normal function of microtubule growth by hyper-stabilizing their structure. This action prevents the cell from using its cytoskeleton in a flexible manner, ultimately leading to cell death. The molecular targets include tubulin, a protein that forms microtubules, and the pathways involved are related to cell division and apoptosis .
Comparación Con Compuestos Similares
Paclitaxel: The parent compound of 3’-p-Hydroxy Paclitaxel-d5, used widely as an anticancer agent.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain cancer types.
Uniqueness: 3’-p-Hydroxy Paclitaxel-d5 is unique due to its stable isotope labeling, which allows for precise quantification and analysis in research applications. This feature distinguishes it from other similar compounds that do not have deuterium labeling .
Propiedades
Fórmula molecular |
C47H51NO15 |
|---|---|
Peso molecular |
874.9 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D |
Clave InChI |
XKSMHFPSILYEIA-FAWZIMQWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



